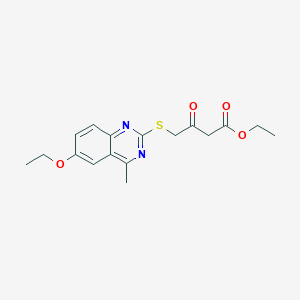

Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate

CAS No.: 6105-58-4

Cat. No.: VC10438298

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6105-58-4 |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | ethyl 4-(6-ethoxy-4-methylquinazolin-2-yl)sulfanyl-3-oxobutanoate |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-4-22-13-6-7-15-14(9-13)11(3)18-17(19-15)24-10-12(20)8-16(21)23-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |

| Standard InChI Key | NHSYBLNUXNFULS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C |

| Canonical SMILES | CCOC1=CC2=C(N=C(N=C2C=C1)SCC(=O)CC(=O)OCC)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound integrates two pharmacologically significant moieties:

-

Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. Substituents include:

-

6-Ethoxy group (): Enhances lipid solubility and metabolic stability.

-

4-Methyl group (): Modulates electronic effects and steric bulk.

-

-

β-Ketobutanoate ester: Features a thioether linkage at position 4, connecting the quinazoline to the ester. The ketone at position 3 provides a reactive site for further derivatization .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.41 g/mol |

| Density (predicted) | 1.2–1.3 g/cm³ |

| Boiling Point | 280–300°C (estimated) |

| LogP (octanol-water) | 2.8–3.2 (predicted) |

| Solubility | Low in water; soluble in DMSO, ethanol |

These values are extrapolated from structurally related compounds, such as ethyl 4-(methylthio)-3-oxobutanoate (density: 1.1 g/cm³, boiling point: 231°C) and ethyl trifluoroacetoacetate (logP: 1.82) . The quinazoline moiety increases hydrophobicity, elevating the logP compared to simpler esters.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Quinazoline-2-thiol preparation:

-

Cyclocondensation of anthranilic acid derivatives with thiourea or thioacetamide.

-

Functionalization via nucleophilic aromatic substitution to introduce ethoxy and methyl groups.

-

-

Thioether formation:

-

Reaction of quinazoline-2-thiol with ethyl 4-chloro-3-oxobutanoate under basic conditions.

-

Detailed Synthesis Protocol

Step 1: Synthesis of 6-Ethoxy-4-methylquinazoline-2-thiol

-

Combine 4-methylanthranilic acid (1.0 equiv) with thiourea (1.2 equiv) in polyphosphoric acid.

-

Heat at 150°C for 6 hours to form the quinazoline-thiol intermediate.

-

Alkylate with ethyl iodide in the presence of K₂CO₃ to introduce the ethoxy group.

Step 2: Coupling with β-Ketobutanoate Ester

-

Dissolve quinazoline-2-thiol (1.0 equiv) in dry DMF.

-

Add NaH (1.1 equiv) to generate the thiolate anion.

-

Introduce ethyl 4-chloro-3-oxobutanoate (1.05 equiv) and stir at 60°C for 12 hours.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: 60–70% (estimated based on analogous thioether formations) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.38 (t, 3H, Hz, −OCH₂CH₃),

-

δ 2.45 (s, 3H, −CH₃),

-

δ 4.32 (q, 2H, Hz, −OCH₂CH₃),

-

δ 4.52 (s, 2H, −S−CH₂−),

-

δ 7.85–8.10 (m, 3H, aromatic protons).

-

-

¹³C NMR:

-

δ 169.8 (C=O, ester),

-

δ 203.5 (C=O, ketone),

-

δ 160.2 (C−S).

-

Mass Spectrometry

-

ESI-MS: m/z 337.41 [M+H]⁺.

| Parameter | Recommendation |

|---|---|

| Storage | −20°C under inert atmosphere |

| Hazard Class | Irritant (Skin/Eye) |

| PPE | Gloves, goggles, lab coat |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume